REACTION_CXSMILES
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[N+:1]([C:4]1[CH:9]=[CH:8][N:7]=[C:6]([CH2:10][O:11]C(=O)C)[CH:5]=1)([O-:3])=[O:2].[OH-].[Na+]>CO>[N+:1]([C:4]1[CH:9]=[CH:8][N:7]=[C:6]([CH2:10][OH:11])[CH:5]=1)([O-:3])=[O:2] |f:1.2|
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Name
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|
Quantity
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0.49 g
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Type
|
reactant
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Smiles
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[N+](=O)([O-])C1=CC(=NC=C1)COC(C)=O
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Name
|
|
Quantity
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1.6 mL
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Type
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reactant
|
Smiles
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[OH-].[Na+]
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Name
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Quantity
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5 mL
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Type
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solvent
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Smiles
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CO
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Type
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CUSTOM
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Details
|
the reaction was stirred for 30 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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ADDITION
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Details
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The residue was diluted with water (10 mL)
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (2×10 mL)
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Type
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WASH
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Details
|
The combined extracts were washed with brine (10 mL)
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
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Type
|
CUSTOM
|
Details
|
to afford a crude oil which
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
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[N+](=O)([O-])C1=CC(=NC=C1)CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |